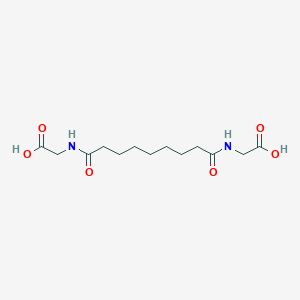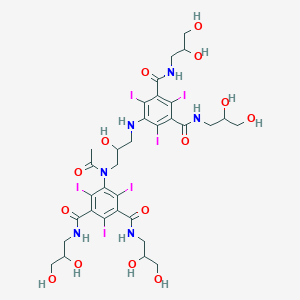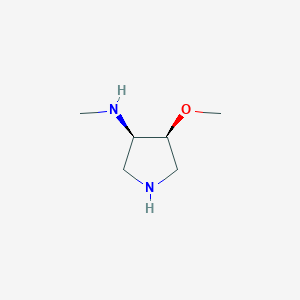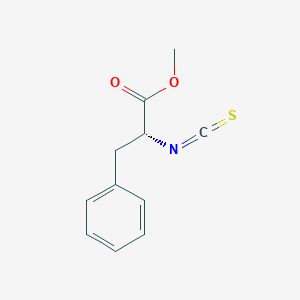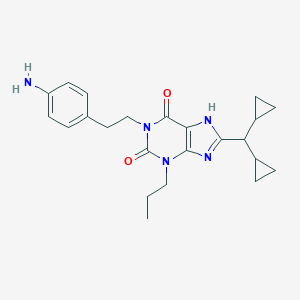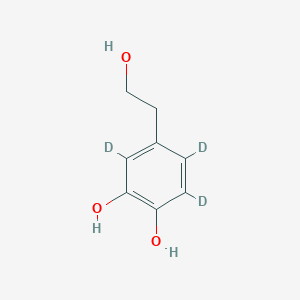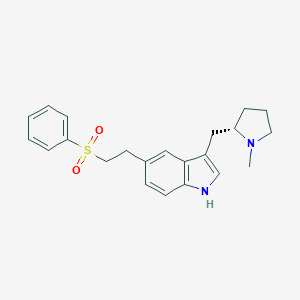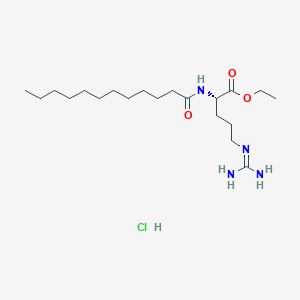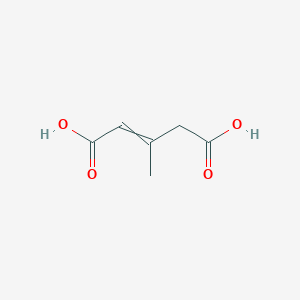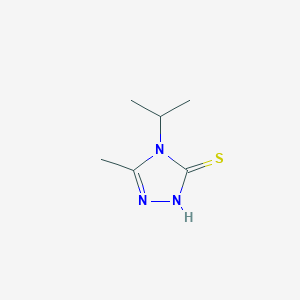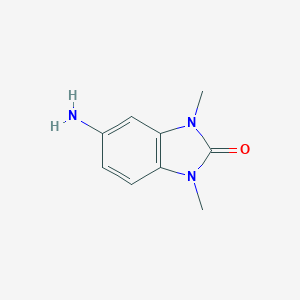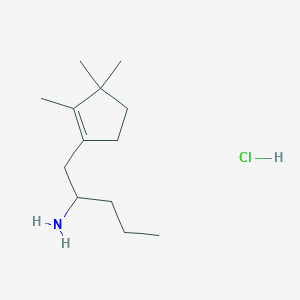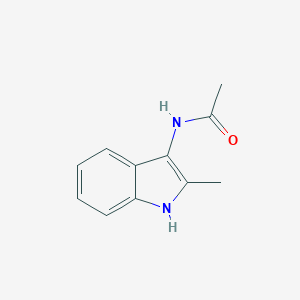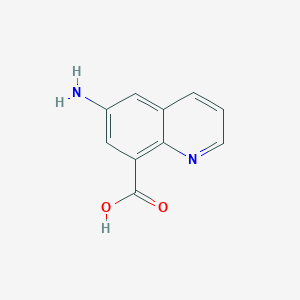
6-Aminoquinoline-8-carboxylic acid
Vue d'ensemble
Description
6-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 6-Aminoquinoline-8-carboxylic acid is represented by the InChI code: 1S/C10H8N2O2/c11-8-5-7 (10 (13)14)4-6-2-1-3-12-9 (6)8/h1-5H,11H2, (H,13,14) and the InChI key is PDTKGGPTKPEZDX-UHFFFAOYSA-N .
Chemical Reactions Analysis
6-Aminoquinoline (6AQ) has been explored for its various properties including geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties . The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model .
Physical And Chemical Properties Analysis
6-Aminoquinoline-8-carboxylic acid is a powder at room temperature . The LUMO and HOMO were localized on the entire molecule . On increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .
Safety And Hazards
Orientations Futures
Quinoline derivatives have been of particular concern in medicinal and organic chemistry due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are commonly considered as a prototype molecule to many drugs . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices . Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .
Propriétés
IUPAC Name |
6-aminoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSOBTXQJQKUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-8-carboxylic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

